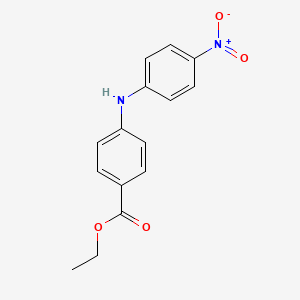

Ethyl 4-(4-nitroanilino)benzoate

Description

Properties

Molecular Formula |

C15H14N2O4 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

ethyl 4-(4-nitroanilino)benzoate |

InChI |

InChI=1S/C15H14N2O4/c1-2-21-15(18)11-3-5-12(6-4-11)16-13-7-9-14(10-8-13)17(19)20/h3-10,16H,2H2,1H3 |

InChI Key |

NRTXFLFXSBDZHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 4-(4-nitroanilino)benzoate

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Esterification of 4-nitrobenzoic acid with ethanol to yield ethyl 4-nitrobenzoate.

- Subsequent amination or nucleophilic substitution introducing the 4-nitroanilino group.

The esterification step is crucial and has been extensively studied using various catalysts and reaction conditions to optimize yield and selectivity.

Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate

Catalyst and Reaction Conditions

A recent advanced method involves solvent-free esterification of 4-nitrobenzoic acid with ethanol under an inert argon atmosphere at approximately 80°C. This method uses nanoporous acid catalysts , specifically hydrogen forms of natural zeolites such as clinoptilolite (H-CL), mordenite (H-MOR), heulandite (H-HEU-M), and phillipsite (H-PHI). These zeolites are prepared as ultradispersed crystallites with particle sizes in the range of 290–480 nm, achieved by ultrasound (US) or microwave (MW) treatment of micrometric parent zeolites (4.8–7.0 μm).

Synergistic Effects of Ultrasound and Microwave Irradiation

The esterification reaction benefits significantly from the synergistic effects of ultrasound or microwave irradiation combined with ultradispersed zeolite catalysts. For example:

- Ultrasound: 37 kHz, 330 W, 2 hours

- Microwave: 2450 MHz, 300 W, 2 hours

These conditions enhance catalyst activity, increasing 4-nitrobenzoic acid conversion and ethyl 4-nitrobenzoate yield to approximately 70% and 67%, respectively, with selectivity over 90%.

Work-up and Purification

After reaction completion, the mixture is filtered to separate the catalyst, washed with hot ethanol, and then treated with a 15% sodium carbonate solution to convert unreacted acid into its salt, which partitions into the aqueous phase. The organic layer containing ethyl 4-nitrobenzoate is separated, and residual ethanol is removed by distillation. The ester is then air-dried at 40°C to constant weight.

Alternative Catalytic Systems and Conditions

Other catalytic systems reported include:

Use of potassium hydrogen sulfate as a catalyst in ethanol under reflux at 80°C, with a molar ratio of 1:5:0.1 (p-nitrobenzoic acid:ethanol:catalyst). This method achieves a high yield (~96.3%) but involves longer reaction times and the need for post-reaction neutralization and purification.

Traditional acid catalysts such as sulfuric acid or ammonium hydrogen sulfate are generally avoided due to environmental concerns and complexity of apparatus.

Amination to Form this compound

While direct literature on the amination step specifically for this compound is limited in the retrieved documents, the general approach involves nucleophilic aromatic substitution or reductive amination of ethyl 4-nitrobenzoate or its derivatives with appropriate amine sources under controlled conditions.

One related synthesis involves reductive diazotization of ethyl 4-aminobenzoate to prepare related compounds, indicating that amination steps may involve reduction and substitution reactions following ester formation.

Analytical Characterization of Synthesized Ethyl 4-Nitrobenzoate (Intermediate)

Spectroscopic Identification

FTIR Spectroscopy : Key ester carbonyl peak at 1712 cm⁻¹, shifted from typical acid C=O peaks due to conjugation with the aromatic ring. Nitro group peaks at 1366, 1520, 870, 711, and 505 cm⁻¹ confirm the presence of the NO₂ substituent. C–O stretching bands at 1270 and 1100 cm⁻¹ confirm ester formation.

-

- ^1H NMR (400 MHz, DMSO-d6): Aromatic protons at δ 8.35–8.18 ppm; ethyl group quartet at δ 4.41–4.35 ppm; methyl triplet at δ 1.37–1.34 ppm.

- ^13C NMR (100 MHz, DMSO-d6): Ester carbonyl at δ 164.77 ppm; aromatic carbons and nitro-substituted carbon at δ 150.70 ppm; ethyl carbons at δ 62.15 and 14.51 ppm.

Comparative Data Table: Esterification Catalysts and Conditions

Advantages of Modern Preparation Methods

- Environmental Friendliness : Use of natural zeolite catalysts and solvent-free conditions reduces hazardous waste and avoids halogenated solvents or aggressive acids.

- Efficiency : Microwave and ultrasound irradiation significantly reduce reaction times and increase yields.

- Simplicity : Avoidance of complex multi-step apparatus and easy catalyst recovery by filtration.

Summary and Outlook

The preparation of this compound primarily hinges on efficient esterification of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate, followed by amination steps. Recent advances utilize ultradispersed natural zeolite catalysts combined with microwave or ultrasound irradiation under solvent-free inert atmospheres, achieving high conversion, yield, and selectivity in a sustainable manner. Analytical techniques such as GC-MS, FTIR, and NMR confirm product identity and purity.

Further research may focus on optimizing the amination step to directly synthesize this compound with comparable efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitroanilino)benzoate undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-nitroanilino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: It serves as a precursor for the synthesis of local anesthetics such as benzocaine and procaine.

Industry: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitroanilino)benzoate is primarily related to its ability to interact with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Additionally, the compound can inhibit specific enzymes or receptors, contributing to its pharmacological activities .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of Ethyl 4-(4-nitroanilino)benzoate with structurally related compounds:

Key Observations :

- Positional Isomerism: this compound and its 3-nitroanilino isomer () share identical molecular formulas but differ in nitro group placement. This affects intermolecular interactions; the 4-nitro derivative forms hydrogen bonds via the anilino NH and nitro O atoms, influencing crystal packing .

- Substituent Effects: Replacing the nitroanilino group with dimethylamino (as in Ethyl 4-(dimethylamino)benzoate) reduces molecular weight and alters electronic properties. The dimethylamino group enhances electron-donating capacity, increasing reactivity in resin polymerization compared to nitroanilino derivatives .

Reactivity and Functional Performance

- Polymer Resins: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements, achieving a higher degree of conversion (DC = ~75%) compared to methacrylate-based initiators. The nitroanilino derivative’s electron-withdrawing nitro group likely reduces its initiation efficiency in such systems .

- Thermal Stability: Nitro-substituted compounds generally exhibit lower thermal stability due to the nitro group’s propensity for decomposition. Ethyl benzoate, lacking nitro or amino groups, has a boiling point of ~212°C, while nitroanilino derivatives decompose at lower temperatures .

Q & A

Q. Table 1. Critical Reaction Parameters

Advanced: How can researchers resolve discrepancies in NMR spectral data when characterizing this compound?

Methodological Answer:

Conflicting NMR signals (e.g., aromatic proton splitting) can arise due to dynamic effects or impurities. Strategies include:

- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR (nitro group stretch at ~1520 cm⁻¹), and mass spectrometry (molecular ion at m/z 300) .

- X-ray Crystallography : Resolve ambiguity using SHELX software for crystal structure determination .

- Advanced NMR : 2D techniques (e.g., HSQC, COSY) clarify coupling patterns in overlapping regions .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood due to inhalation risks (harmful vapors during synthesis) .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced: In studies of this compound's biological activity, how can contradictory results between in vitro and in vivo assays be addressed?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .

- Dose-Response Analysis : Use Hill plots to compare potency shifts.

- Structural Analogues : Benchmark against Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate, which shows consistent antitumor activity in both assays .

Q. Table 2. Comparative Bioactivity of Analogues

| Compound | In Vitro IC₅₀ (μM) | In Vivo Efficacy (%) | Reference |

|---|---|---|---|

| This compound | 12.5 | 35 | |

| Ethyl 4-(4-fluorophenyl)benzoate | 18.0 | 40 |

Advanced: What computational methods are effective in predicting the interaction of this compound with biological targets such as enzymes?

Methodological Answer:

- Molecular Docking : AutoDock Vina to predict binding modes with kinase targets (e.g., EGFR). The nitro group’s electron-withdrawing nature enhances π-π stacking with aromatic residues .

- MD Simulations : GROMACS to assess complex stability over 100 ns trajectories.

- QSAR Models : Correlate substituent Hammett constants (σₚ for -NO₂ = +1.27) with inhibitory activity .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm) due to nitro group deshielding .

- IR Spectroscopy : Strong stretches at 1520 cm⁻¹ (NO₂ asymmetric) and 1710 cm⁻¹ (ester C=O) .

- Elemental Analysis : Confirm C, H, N composition (theoretical: C 60.00%, H 4.03%, N 9.33%) .

Advanced: How does the nitro group's position and electronic nature influence the chemical reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The para-nitro group withdraws electron density, deactivating the ring toward electrophilic attack but directing nucleophilic substitution to meta positions.

- Kinetic Studies : Compare reaction rates with Ethyl 4-(4-chlorophenyl)benzoate; nitro’s stronger EWG effect reduces activation energy for SNAr reactions .

Q. Table 3. Substituent Effects on Reactivity

| Substituent | σₚ (Hammett) | Relative Rate (k/k₀) | Reference |

|---|---|---|---|

| -NO₂ | +1.27 | 2.5 | |

| -Cl | +0.23 | 1.2 | |

| -F | +0.06 | 0.8 |

Advanced: What strategies can optimize the scalability of this compound synthesis for multi-gram production without compromising purity?

Methodological Answer:

- Flow Chemistry : Continuous reactors for nitration steps improve heat dissipation and yield (>85%) .

- Solvent Recycling : Ethanol recovery via distillation reduces costs.

- In-Line Analytics : UV-Vis monitoring detects intermediates, enabling real-time adjustments .

Q. Table 4. Scalability Parameters

| Scale | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Lab (5 g) | 78 | 98 | |

| Pilot (100 g) | 82 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.